molecular formula C11H12N2O B1487097 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol CAS No. 2109602-05-1

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol

Cat. No.: B1487097
CAS No.: 2109602-05-1
M. Wt: 188.23 g/mol
InChI Key: MOZDKEABCACPQB-UHFFFAOYSA-N
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Description

6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol (CAS: 2109514-69-2) is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined norbornene moiety fused with a pyrimidin-4-ol heterocycle, creating a rigid, three-dimensional scaffold that is valuable for exploring novel chemical space in the design of bioactive molecules . This compound serves as a key synthetic intermediate, particularly in the development of more complex structures. For instance, its close structural analog, a cyclopropyl-substituted derivative, is documented as a bicyclic pyrimidine compound investigated for its potential as a selective PI3K inhibitor, highlighting the relevance of this chemical class in the development of targeted therapies for conditions such as cancer, inflammatory diseases, and immune-mediated disorders . The presence of the pyrimidine ring offers multiple sites for synthetic modification, allowing researchers to fine-tune the molecule's properties and interactions with biological targets. With a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol , it is supplied with a guaranteed purity of 95% or higher. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-5-10(12-6-13-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZDKEABCACPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclo[2.2.1]hept-5-en-2-yl Core

The bicyclo[2.2.1]hept-5-en-2-yl (norbornene) skeleton with defined stereochemistry (1R,2S,4R) is typically synthesized via the Diels-Alder reaction , a [4+2] cycloaddition between cyclopentadiene and a suitable dienophile such as maleic anhydride or derivatives. This reaction forms the bicyclic framework with high stereoselectivity and is well-documented as the foundational step in preparing bicyclic norbornene derivatives.

  • Reaction conditions:

    • Cyclopentadiene and maleic anhydride are reacted under thermal conditions, often in solvents like toluene or xylene at elevated temperatures (80–120 °C) to promote cycloaddition.
    • The resulting adduct is then hydrolyzed and decarboxylated to yield bicyclo[2.2.1]hept-5-ene derivatives with carboxylic acid or other functional groups at the 2-position.
  • Stereochemical control:

    • The reaction yields predominantly the endo isomer with defined stereochemistry (1R,2S,4R), which is crucial for subsequent functionalization steps.

Functionalization of the Bicyclic Core to Introduce Pyrimidin-4-ol Moiety

The attachment of the pyrimidin-4-ol group at the 6-position (relative to the bicyclic system) requires selective substitution or coupling reactions on the bicyclic intermediate.

  • Synthetic strategy:

    • Starting from a bicyclic intermediate bearing a suitable leaving group or reactive handle (e.g., halogen, hydroxyl, or carboxyl derivative) at the 6-position, nucleophilic aromatic substitution or cross-coupling reactions can be employed to introduce the pyrimidin-4-ol ring.
    • Alternatively, the pyrimidin-4-ol ring can be constructed via condensation reactions using precursors tethered to the bicyclic core.
  • Typical reaction conditions:

    • Use of bases or catalysts (e.g., palladium catalysts in Suzuki or Buchwald-Hartwig couplings) under inert atmosphere to facilitate C–N or C–C bond formation.
    • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are common, with reaction temperatures ranging from room temperature to reflux conditions depending on the reagents.

Representative Preparation Methods and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diels-Alder cycloaddition Cyclopentadiene + maleic anhydride, toluene, 80–120 °C Formation of bicyclo[2.2.1]hept-5-ene framework with endo stereochemistry (1R,2S,4R)
2 Hydrolysis and decarboxylation Aqueous acid/base hydrolysis, heat Conversion to bicyclic acid or alcohol derivatives for further functionalization
3 Functional group activation Halogenation or conversion to leaving group (e.g., tosylate) Prepares bicyclic intermediate for coupling
4 Coupling with pyrimidin-4-ol Palladium-catalyzed cross-coupling or nucleophilic substitution, base (e.g., K2CO3), solvent (THF/DMF), 50–100 °C Introduction of pyrimidin-4-ol moiety at 6-position
5 Purification Column chromatography, recrystallization Isolation of pure 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol

Analytical Characterization and Stereochemical Integrity

  • Spectroscopic techniques:
    • Nuclear Magnetic Resonance (NMR):
      • ^1H-NMR shows characteristic bicyclic proton signals (δ 1.2–2.8 ppm) and olefinic protons (δ 5.8–6.2 ppm).
      • ^13C-NMR confirms quaternary carbons in the bicyclic ring (δ 45–55 ppm) and pyrimidine carbons.
    • Infrared (IR) Spectroscopy:
      • Identifies functional groups such as hydroxyl (broad peak ~3300 cm^-1) and aromatic C=N stretches (~1600 cm^-1).
    • Mass Spectrometry (MS):
      • Confirms molecular weight and fragmentation pattern consistent with the bicyclic pyrimidin-4-ol structure.
    • X-ray Crystallography:
      • Used to confirm 3D stereochemistry and the relative configuration of the bicyclic and pyrimidine moieties.

Research Findings and Optimization Insights

  • Stereoselectivity:

    • Maintaining the (1R,2S,4R) configuration is critical, achieved by controlling reaction conditions during the Diels-Alder step and avoiding racemization during functionalization.
  • Catalyst selection:

    • Palladium catalysts with appropriate ligands enhance coupling efficiency and selectivity in introducing the pyrimidin-4-ol group.
  • Reaction yields:

    • Typical overall yields for the multi-step synthesis range from 40% to 70%, depending on purification and reaction optimization.
  • Scalability:

    • Industrial scale synthesis adapts the Diels-Alder reaction to continuous flow reactors for improved control and throughput.

Summary Table of Preparation Methodology

Preparation Stage Key Reaction Reagents/Conditions Yield (%) Notes
Bicyclic core formation Diels-Alder cycloaddition Cyclopentadiene, maleic anhydride, toluene, 100 °C 70–85 High stereoselectivity (endo product)
Functional group transformation Hydrolysis/decarboxylation Aqueous acid/base, heat 80–90 Converts anhydride to acid or alcohol
Activation for coupling Halogenation or tosylation NBS, TsCl, pyridine 75–85 Prepares for nucleophilic substitution
Pyrimidin-4-ol introduction Pd-catalyzed coupling Pd(PPh3)4, K2CO3, THF, 80 °C 60–75 Forms C–N or C–C bond with pyrimidine
Purification Chromatography/recrystallization Silica gel, solvents Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and its analogs:

Compound Name Substituents on Pyrimidine Bicyclic System Stereochemistry Key Functional Groups Molecular Weight (g/mol) Reference
6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol -OH at C4 (1R,2S,4R) Pyrimidin-4-ol 188.23 Target
4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine -Cl, -cyclopropyl at C4/C6 (1R,2S,4R) Chloro, cyclopropyl 246.73
6-Methyl-2-(piperidinyl)pyrimidine-4-carboxylic acid (Compound 10) -COOH, -CH3 at C6 N/A Carboxylic acid 318.32
((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate (4) Ester group (1R,2S,4R) Trifluoromethyl benzoate 326.30

Key Observations :

  • Substituent Effects : The hydroxyl group in the target compound enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the lipophilic trifluoromethyl benzoate ester (compound 4). Chlorine and cyclopropyl substituents in the analog () introduce steric bulk and electron-withdrawing effects, altering reactivity in substitution reactions.
  • Stereochemistry: The (1R,2S,4R) configuration is critical for IEDDA reactivity, as exo-norbornene derivatives (e.g., compound 4) exhibit faster reaction kinetics than endo isomers (e.g., compound 6).

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility (~15 mg/mL estimated) compared to the chloro-cyclopropyl analog (<5 mg/mL).
  • Stability : The pyrimidin-4-ol core is susceptible to oxidation under acidic conditions, whereas the trifluoromethyl benzoate ester (compound 4) shows enhanced stability during storage.

Biological Activity

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 2108941-74-6

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, which could be relevant in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neurons

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase. Mechanistic studies revealed that it modulates the expression of key apoptotic markers, including caspase activation and PARP cleavage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The bicyclic structure is formed through cyclization reactions followed by functional group modifications to yield the final product.

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1CyclizationAcetonitrile oxide
Step 2FunctionalizationVarious catalysts
Step 3PurificationHPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol

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